8-Methyldecan-1-OL

説明

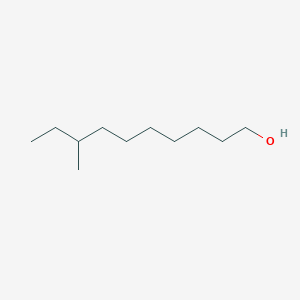

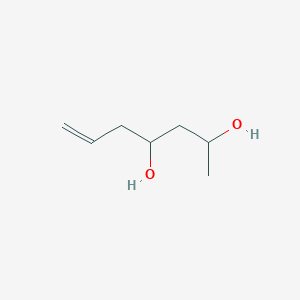

8-Methyldecan-1-OL is a fatty alcohol . It is also known as 2-Methyl-1-decanol . Its molecular formula is C11H24O .

Synthesis Analysis

The synthesis of 8-Methyldecan-1-OL involves a convergent synthesis from commercially available chiral starting materials . The key step in the synthesis is the Julia–Kocienski olefination between chiral BT-sulfone and chiral aldehyde . This synthetic route provides the four stereoisomers of 8-Methyldecan-1-OL in 24–29% total yield via a six-step sequence .Molecular Structure Analysis

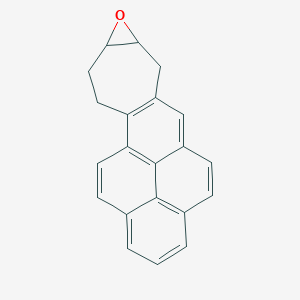

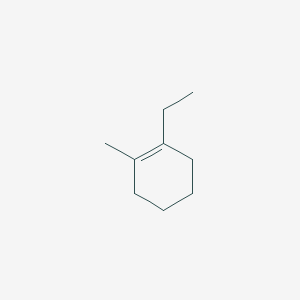

The molecular structure of 8-Methyldecan-1-OL consists of a decan-1-ol in which one of the hydrogens at position 9 has been replaced by a methyl group .Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of 8-Methyldecan-1-OL is the Julia–Kocienski olefination between chiral BT-sulfone and chiral aldehyde .科学的研究の応用

Synthesis of Natural α-Tocopherol (Vitamin E) : 8-Methyldecan-1-OL is a key intermediate in the synthesis of natural α-tocopherol, also known as vitamin E. This was demonstrated in a study titled "Efficient stereoselective synthesis of natural α-tocopherol (vitamin E)" by Fuganti and Grasselli (1980) published in the Journal of The Chemical Society, Chemical Communications (Fuganti & Grasselli, 1980).

Intermediate for Anticancer Drugs : The compound is important in the synthesis of biologically active anticancer drugs, as highlighted in the study "Synthesis of 1-(N, N-dimethyl) amine-2-(o-chlorobenzoyl)-methyl acrylate" by Zhang et al. (2019), presented at the IOP Conference Series: Earth and Environmental Science (Zhang et al., 2019).

Presence in Rat Skin and Cholesterol Precursor : It is present in rat skin and serves as an efficient precursor of cholesterol, as found in the study "Isolation of ?8(14)-cholesten-3?-ol from rat skin*1" by Lutsky (1969), published in Biochemical and Biophysical Research Communications (Lutsky, 1969).

Applications in Various Fields : Additional research indicates its significance in various fields, including the development of DNA targeting, anticancer, and cellular imaging agents, as well as in the synthesis of compounds exhibiting antimicrobial, anticancer, and antifungal effects.

The synthesis of DNA targeting agents is discussed in "Recent advances in the development of 1,8-naphthalimide based DNA targeting binders, anticancer and fluorescent cellular imaging agents" by Banerjee et al. (2013), published in Chemical Society Reviews (Banerjee et al., 2013).

The biological activity of 8-Hydroxyquinolines is covered in "Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines" by Saadeh et al. (2020), published in Molecules (Saadeh et al., 2020).

Other Specific Studies : Several other specific studies highlight the diverse applications of compounds related to 8-Methyldecan-1-OL, such as their use in photosensitizing skin treatments, as attractants in pest control, and in the synthesis of corrosion inhibitors.

- For example, the study "LETHAL PHOTOSENSITIZATION OF BACTERIA WITH 8-METHOXYPSORALEN TO LONG WAVE LENGTH ULTRAVIOLET RADIATION" by Oginsky et al. (1959) in the Journal of Bacteriology discusses the use in skin treatments (Oginsky et al., 1959).

将来の方向性

The future directions for 8-Methyldecan-1-OL could involve further studies on its role as a sex pheromone of the western corn rootworm . As the western corn rootworm is spreading around the world, there is a need to understand how the male corn rootworm from other regions, especially from Europe and Asia, respond to these isomers .

特性

IUPAC Name |

8-methyldecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O/c1-3-11(2)9-7-5-4-6-8-10-12/h11-12H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBPZDSJYVVIEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70626150 | |

| Record name | 8-Methyldecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methyldecan-1-OL | |

CAS RN |

106593-58-2 | |

| Record name | 8-Methyldecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethanone, 1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]-1,2-oxazin-3-yl)-(9CI)](/img/structure/B10745.png)

![Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate](/img/structure/B10747.png)

![(2-methyl-1H-benzo[d]imidazol-5-yl)methanol](/img/structure/B10752.png)